molecular formula C19H18N2O2S B3880606 (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3880606
M. Wt: 338.4 g/mol
InChI Key: DEMFDSUOHMJNBD-SFQUDFHCSA-N
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Description

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is a synthetic organic compound belonging to the thiazolidinedione class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a dimethylamino group, and a methylphenyl group. It has garnered interest in various fields of research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of 4-(dimethylamino)benzaldehyde with 3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the Knoevenagel condensation reaction to increase yield and purity. This can include the use of advanced catalysts, solvent systems, and reaction conditions to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazolidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
  • (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-chlorophenyl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-fluorophenyl)-1,3-thiazolidine-2,4-dione

Uniqueness

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione is unique due to the presence of the 4-methylphenyl group, which may confer distinct biological activities and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.

Properties

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-4-8-16(9-5-13)21-18(22)17(24-19(21)23)12-14-6-10-15(11-7-14)20(2)3/h4-12H,1-3H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMFDSUOHMJNBD-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
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(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
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(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione

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